molecular formula C18H18N2O4 B2972410 2,6-dimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 922054-54-4

2,6-dimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No.: B2972410
CAS No.: 922054-54-4
M. Wt: 326.352
InChI Key: WJCJWQZFLULARB-UHFFFAOYSA-N
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Description

The compound “2,6-dimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” is a derivative of tetrahydroquinoline, which is a class of compounds known for their diverse biological activities . The compound also contains a benzamide group, which is a common functional group in pharmaceutical compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. Tetrahydroquinolines have a four-membered nitrogen-containing ring, while the benzamide group consists of a benzene ring attached to an amide group .


Chemical Reactions Analysis

Tetrahydroquinolines can undergo a variety of chemical reactions, including cyclization and various substitutions . The benzamide group can also participate in various reactions, particularly those involving the amide group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. In general, tetrahydroquinolines and benzamides are solid at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

Research in synthetic chemistry has led to the development of complex heterocyclic compounds that incorporate the isoquinoline moiety, similar to the structure of 2,6-dimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide. For instance, Abdallah et al. (2009) describe the synthesis of tetra- and penta-heterocyclic compounds through reactions involving isoquinoline derivatives, highlighting the versatility of these compounds in generating diverse chemical structures with potential biological activities (Abdallah, Hassaneen, & Abdelhadi, 2009).

Application in Receptor Studies

The compound's analogues have been investigated for their potential as ligands for biological receptors. Xu et al. (2005) discuss the binding of radiolabeled benzamide analogues to sigma-2 receptors, presenting these compounds as useful tools for studying receptor interactions in vitro. Such studies are crucial for understanding receptor function and for developing new therapeutic agents (Xu et al., 2005).

Contributions to Medicinal Chemistry

Compounds similar to this compound have been synthesized and evaluated for their affinity towards sigma receptors, which play a significant role in the central nervous system and have implications in various diseases. Research by Xu et al. (2007) explores the effects of structural modifications on the binding affinity of tetrahydroisoquinolinyl benzamides to sigma receptors, highlighting the importance of structural features for receptor selectivity and potency (Xu, Lever, & Lever, 2007).

Safety and Hazards

The safety and hazards of this compound would depend on its specific structure and biological activity. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could involve further exploration of the biological activity of this compound, as well as the development of synthesis methods for this and similar compounds .

Properties

IUPAC Name

2,6-dimethoxy-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-23-14-4-3-5-15(24-2)17(14)18(22)19-12-7-8-13-11(10-12)6-9-16(21)20-13/h3-5,7-8,10H,6,9H2,1-2H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJCJWQZFLULARB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC2=CC3=C(C=C2)NC(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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